molecular formula C15H16ClN3 B11848481 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile CAS No. 88347-17-5

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile

Cat. No.: B11848481
CAS No.: 88347-17-5
M. Wt: 273.76 g/mol
InChI Key: YDGSDBBZRFOBRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile is unique due to the presence of both the chlorine atom and the pentylamino group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

88347-17-5

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

3-chloro-7-(pentylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3

InChI Key

YDGSDBBZRFOBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

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